2-(Benzyloxy)-2-oxoethyl decanoate
Description
Overview of Complex Ester Chemistry in Contemporary Research
Complex esters, which are characterized by the presence of multiple functional groups or intricate structural frameworks, are at the forefront of modern chemical research. Their importance stems from their versatile applications, serving as key intermediates in the synthesis of pharmaceuticals, polymers, and other high-value chemicals. rsc.orgnih.gov Contemporary research often focuses on developing efficient and sustainable methods for their synthesis, including enzymatic and chemo-catalytic approaches. researchgate.netnih.gov The study of complex esters also involves the detailed characterization of their physicochemical properties and the exploration of their potential biological activities. nih.govmdpi.com
Chemical Significance of Fatty Acid Esters and Benzyloxy Derivatives
The structure of 2-(Benzyloxy)-2-oxoethyl decanoate (B1226879) incorporates two key chemical features: a fatty acid ester and a benzyloxy group. Fatty acid esters are a broad class of compounds formed from the reaction of a fatty acid with an alcohol. wikipedia.org They are ubiquitous in nature, forming the basis of fats and oils, and have significant industrial applications as biofuels, lubricants, and food additives. mdpi.comwikipedia.org The properties of fatty acid esters, such as their melting point and viscosity, are influenced by the length and degree of saturation of the fatty acid chain. mdpi.combritannica.com
The benzyloxy group, which consists of a benzyl (B1604629) group (a benzene (B151609) ring attached to a methylene (B1212753) group) linked to an oxygen atom, is a common structural motif in organic chemistry. smolecule.com It is often used as a protecting group for alcohols and carboxylic acids during multi-step syntheses due to its relative stability and the ease with which it can be removed under specific conditions. smolecule.com Furthermore, the incorporation of a benzyloxy moiety can influence the electronic and steric properties of a molecule, potentially impacting its reactivity and biological activity. jchr.org
Formal Nomenclature and Structural Representation of 2-(Benzyloxy)-2-oxoethyl Decanoate
According to the nomenclature rules of the International Union of Pure and Applied Chemistry (IUPAC), the name "this compound" systematically describes the molecule's structure. The "decanoate" part indicates that it is an ester of decanoic acid, a ten-carbon saturated fatty acid. The "2-(Benzyloxy)-2-oxoethyl" portion specifies the alcohol-derived group attached to the carboxylate. This group is an ethyl chain substituted at the second carbon with a benzyloxy group and an oxo group (a carbonyl group), which is part of the ester linkage.
The structural representation of this compound is as follows:
Where Ph represents a phenyl group (C6H5).
This structure reveals a molecule with a long, nonpolar aliphatic tail from the decanoic acid and a more polar head group containing two ester functionalities and an aromatic ring.
Research Gaps and Rationale for Investigating this compound
A thorough review of the scientific literature reveals a significant research gap concerning this compound. There are no specific studies detailing its synthesis, characterization, or potential applications. The investigation of this compound is warranted for several reasons. Firstly, its synthesis would likely involve the esterification of benzyloxyacetic acid with a decanoate derivative or the reaction of a salt of decanoic acid with a benzyl 2-haloacetate, providing an opportunity to explore and optimize these synthetic methodologies. chemicalbook.comsigmaaldrich.com
Secondly, the unique combination of a fatty acid chain and a benzyloxycarbonylmethyl group suggests that this molecule could possess interesting physicochemical properties, potentially acting as a surfactant, a plasticizer, or a specialized solvent. The presence of two ester groups and an aromatic ring could also lead to unique interactions with biological systems, making it a candidate for screening in various bioassays. The study of its properties would contribute to a better understanding of structure-property relationships in complex esters.
Interactive Data Tables
Given the absence of specific experimental data for this compound, the following tables provide predicted or general properties based on the characteristics of its constituent parts and related compounds.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Basis for Prediction |
| Molecular Formula | C19H28O4 | Based on structural formula |
| Molecular Weight | 336.42 g/mol | Calculated from molecular formula |
| Physical State | Likely a liquid or low-melting solid at room temperature | Fatty acid esters with similar chain lengths are often liquids or low-melting solids. mdpi.comwikipedia.org |
| Solubility | Likely soluble in nonpolar organic solvents and poorly soluble in water | The long hydrocarbon chain imparts nonpolar character, while the ester groups add some polarity. britannica.comgoogle.com |
| Odor | Likely mild or odorless | Higher molecular weight fatty acid esters tend to be odorless. wikipedia.orggoogle.com |
Table 2: Potential Synthetic Routes for this compound
| Reaction Type | Reactants | General Conditions |
| Esterification | Benzyloxyacetic acid and decanoyl chloride (or decanoic acid with a catalyst) | Acid or base catalysis, possibly with removal of water. britannica.com |
| Nucleophilic Substitution | Salt of decanoic acid (e.g., sodium decanoate) and Benzyl 2-bromoacetate | Aprotic solvent. chemicalbook.comevitachem.com |
| Transesterification | Methyl or ethyl decanoate and Benzyl 2-hydroxyacetate | Acid or base catalyst, with removal of the smaller alcohol. researchgate.netnih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
648958-12-7 |
|---|---|
Molecular Formula |
C19H28O4 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
(2-oxo-2-phenylmethoxyethyl) decanoate |
InChI |
InChI=1S/C19H28O4/c1-2-3-4-5-6-7-11-14-18(20)23-16-19(21)22-15-17-12-9-8-10-13-17/h8-10,12-13H,2-7,11,14-16H2,1H3 |
InChI Key |
MWSLJDKTKFPGKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 2 Benzyloxy 2 Oxoethyl Decanoate
Hydrolysis Kinetics and Reaction Pathways
Hydrolysis of 2-(Benzyloxy)-2-oxoethyl decanoate (B1226879) involves the cleavage of the ester bond to yield benzyloxyacetic acid and decanol (B1663958). This process can be catalyzed by acids, bases, or enzymes, each following a distinct mechanistic pathway.
The acid-catalyzed hydrolysis of esters like 2-(Benzyloxy)-2-oxoethyl decanoate is a reversible process that proceeds via a series of protonation and nucleophilic attack steps. libretexts.orgyoutube.com The general mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.com This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol (decanol) regenerates the catalyst and produces the carboxylic acid (benzyloxyacetic acid). youtube.com
The reaction can be represented as:
Step 1: Protonation of the carbonyl oxygen. This step activates the ester for nucleophilic attack.
Step 2: Nucleophilic attack by water. The lone pair of electrons on the oxygen atom of a water molecule attacks the electrophilic carbonyl carbon.
Step 3: Proton transfer. A proton is transferred from the attacking water molecule to the oxygen of the leaving group (the decanol moiety).
Step 4: Elimination of the leaving group. The protonated decanol is eliminated, and the carbonyl group is reformed.
Step 5: Deprotonation. The protonated carbonyl oxygen is deprotonated to yield the final carboxylic acid product and regenerate the acid catalyst.
Table 1: Illustrative Kinetic Data for Acid-Catalyzed Hydrolysis of a Generic Benzyl (B1604629) Ester at Various pH and Temperatures
| pH | Temperature (°C) | Rate Constant (k, s⁻¹) |
| 1.0 | 25 | 1.5 x 10⁻⁵ |
| 1.0 | 50 | 6.2 x 10⁻⁵ |
| 2.0 | 25 | 1.5 x 10⁻⁶ |
| 2.0 | 50 | 6.2 x 10⁻⁶ |
Base-catalyzed hydrolysis, or saponification, of this compound is an irreversible process that yields the carboxylate salt and the alcohol. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This is the rate-determining step and results in the formation of a tetrahedral intermediate. The intermediate then collapses, eliminating the alkoxide ion (decanoxide), which subsequently deprotonates the newly formed carboxylic acid to yield the carboxylate salt and decanol.
The reaction steps are as follows:
Step 1: Nucleophilic attack of hydroxide. The hydroxide ion directly attacks the carbonyl carbon.
Step 2: Formation of the tetrahedral intermediate.
Step 3: Elimination of the alkoxide. The intermediate collapses, and the decanoxide ion is expelled.
Step 4: Proton transfer. The decanoxide ion, a strong base, deprotonates the carboxylic acid to form decanol and the benzyloxyacetate salt.
The rate of base-catalyzed hydrolysis of benzyl esters is generally faster than acid-catalyzed hydrolysis. archive.org The rate is dependent on the concentration of both the ester and the base.
Table 2: Comparative Rates of Base-Catalyzed Hydrolysis for Different Benzyl Esters
| Benzyl Ester | Relative Rate of Hydrolysis |
| Benzyl Salicylate | 1.0 |
| Benzyl Benzoate | 1.2 |
| Benzyl Stearate | 1.5 |
| Benzyl Cinnamate | 2.1 |
| Benzyl Acetate (B1210297) | 3.5 |
| Benzyl Succinate | 4.8 |
| Benzyl Fumarate | 5.6 |
Source: Adapted from comparative studies on benzyl ester hydrolysis. archive.org The specific rate for this compound is not provided and would depend on its unique structure.
Enzymes, particularly esterases and lipases, can catalyze the hydrolysis of esters like this compound with high specificity and efficiency under mild conditions. nih.gov The catalytic mechanism of these enzymes typically involves a catalytic triad (B1167595) (e.g., Ser-His-Asp) in the active site.
The general pathway for lipase-catalyzed hydrolysis is:
Step 1: Acylation. The serine residue in the active site performs a nucleophilic attack on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This is stabilized by an "oxyanion hole" in the enzyme's active site.
Step 2: Formation of an acyl-enzyme intermediate. The intermediate collapses, releasing the alcohol (decanol) and forming a covalent acyl-enzyme intermediate.
Step 3: Deacylation. A water molecule enters the active site and is activated by the histidine residue. The activated water then attacks the acyl-enzyme intermediate.
Step 4: Release of the carboxylic acid. A second tetrahedral intermediate is formed and then collapses, releasing the carboxylic acid (benzyloxyacetic acid) and regenerating the free enzyme.
The rate and specificity of enzymatic hydrolysis are highly dependent on the specific enzyme used, the substrate structure, and reaction conditions such as temperature, pH, and solvent. nih.gov
Transesterification Reactions and Equilibrium Studies
Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. For this compound, this would involve reacting it with another alcohol to produce a new ester and decanol.
Alcoholysis is a type of transesterification where the ester reacts with an alcohol to exchange its alkoxy group. The reaction is typically catalyzed by an acid or a base. In an acid-catalyzed transesterification, the mechanism is similar to acid-catalyzed hydrolysis, but with an alcohol acting as the nucleophile instead of water. youtube.com
Acyl exchange involves the transfer of the acyl group from one molecule to another. In the context of this compound, this could involve reaction with another carboxylic acid or ester, leading to a mixture of ester products. These reactions are equilibrium-controlled, and the position of the equilibrium can be shifted by using an excess of one reactant or by removing one of the products.
The efficiency of transesterification reactions can be significantly improved by the use of a suitable catalyst. While specific catalyst screening studies for this compound were not found in the provided search results, general principles of ester transesterification suggest a range of potential catalysts.
Common catalysts for transesterification include:
Homogeneous acid catalysts: Sulfuric acid, p-toluenesulfonic acid. organic-chemistry.org
Homogeneous base catalysts: Sodium methoxide, potassium hydroxide.
Heterogeneous catalysts: Solid acids (e.g., zeolites, ion-exchange resins), solid bases (e.g., metal oxides).
Organometallic catalysts: Tin or titanium-based catalysts.
Enzymes: Lipases are widely used for their high selectivity and mild reaction conditions.
The choice of catalyst depends on the specific reactants, desired reaction conditions, and the need to avoid side reactions. For instance, a benzyne-mediated esterification has been shown to be effective under mild conditions for the formation of benzyl esters. organic-chemistry.org
Table 3: Illustrative Comparison of Catalysts for the Transesterification of a Generic Ester
| Catalyst Type | Example Catalyst | Typical Temperature (°C) | Advantages | Disadvantages |
| Homogeneous Acid | Sulfuric Acid | 60-100 | Inexpensive, effective | Corrosive, difficult to separate from products |
| Homogeneous Base | Sodium Methoxide | 50-70 | High reaction rates | Sensitive to water and free fatty acids |
| Heterogeneous Solid Acid | Amberlyst-15 | 80-120 | Easily separable, reusable | Lower activity than homogeneous catalysts |
| Enzyme (Lipase) | Novozym 435 | 30-60 | High selectivity, mild conditions, environmentally friendly | Higher cost, potential for deactivation |
Note: This table provides a general comparison and is for illustrative purposes. The optimal catalyst for this compound would require experimental validation.
Reactivity of the Benzyloxy Group
The benzyloxy group is a widely used protecting group for carboxylic acids due to its general stability and the variety of methods available for its selective removal. The deprotection of the benzyl ester in this compound yields the corresponding carboxylic acid, a critical step in many synthetic pathways.
Catalytic hydrogenation is the most common and often preferred method for cleaving benzyl esters. commonorganicchemistry.com This reaction, a form of hydrogenolysis, involves the cleavage of the carbon-oxygen bond by hydrogen gas in the presence of a metal catalyst.
The general mechanism involves the oxidative addition of the benzyl C-O bond to the surface of the palladium catalyst. jk-sci.com This is followed by coordination with hydrogen and subsequent transfer, which releases the deprotected carboxylic acid. jk-sci.com Finally, reductive elimination regenerates the catalyst and produces toluene (B28343) as a byproduct. jk-sci.com
The standard conditions employ Palladium on carbon (Pd/C) as the catalyst with hydrogen gas (H₂) as the hydrogen source. commonorganicchemistry.com Solvents such as ethanol, methanol, and ethyl acetate are typically used. commonorganicchemistry.com
Alternative hydrogen sources, known as transfer hydrogenation reagents, can be used to avoid handling gaseous hydrogen. organic-chemistry.org These methods offer milder conditions and can exhibit different selectivities. Common hydrogen donors include formic acid, ammonium (B1175870) formate (B1220265), and 1,4-cyclohexadiene. jk-sci.comorganic-chemistry.org For instance, using ammonium formate with a Pd/C catalyst provides a rapid and efficient method for debenzylation. jk-sci.com Another approach involves using tetrahydroxydiboron (B82485) (B₂(OH)₄) with a nano-palladium catalyst in water, presenting a greener alternative to traditional methods. researchgate.net
Table 1: Conditions for Catalytic Hydrogenation of Benzyl Esters
| Catalyst | Hydrogen Source | Solvent(s) | Typical Conditions | Ref. |
| 10% Pd/C | H₂ (gas) | Ethanol, Methanol, Ethyl Acetate | Room temperature, atmospheric pressure | commonorganicchemistry.com |
| Pd/C | Ammonium Formate | Methanol | Reflux | jk-sci.com |
| Pd/C | 1,4-Cyclohexadiene | Ethanol | Microwave heating | jk-sci.com |
| ARP-Pd | Tetrahydroxydiboron | Water | Room temperature | researchgate.net |
| Pd/C | Formic Acid | N/A | N/A | organic-chemistry.org |
Note: ARP-Pd refers to an amphiphilic polystyrene-poly(ethylene glycol) resin-supported nano-palladium catalyst.
While catalytic hydrogenation is prevalent, certain functional groups within a molecule might be sensitive to reducing conditions. In such cases, alternative deprotection strategies are employed.
Lewis Acids: Strong Lewis acids can effect the cleavage of benzyl esters. Reagents like aluminum trichloride (B1173362) (AlCl₃), anhydrous ferric chloride (FeCl₃), and titanium tetrachloride have proven effective. researchgate.netresearchgate.net The mechanism is thought to involve the coordination of the Lewis acid to the carbonyl oxygen, which facilitates the departure of the stable benzyl cation. researchgate.net To prevent side reactions, this liberated benzyl cation is often captured by a scavenger molecule, such as anisole (B1667542) or mesitylene. researchgate.netresearchgate.net For example, the combination of AlCl₃ and anisole provides a clean deprotection of benzyl esters in β-lactam derivatives, where catalyst poisoning by sulfur can be an issue for hydrogenation. researchgate.netresearchgate.net
Oxidative Cleavage: Oxidative methods provide another pathway for benzyl group removal. organic-chemistry.org One approach involves ozonolysis, where ozone oxidizes the benzyl group, leading to the formation of a benzoic ester and benzoic acid, with subsequent hydrolysis yielding the desired carboxylic acid. organic-chemistry.org Another common reagent is 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), which can deprotect benzyl ethers under photoirradiation. organic-chemistry.org More recently, catalytic systems have been developed for this purpose. A nitroxyl-radical catalyst, in conjunction with a co-oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA), can oxidatively deprotect benzyl groups at room temperature. organic-chemistry.orgnih.gov This method is notable for its mildness and tolerance of functional groups that are sensitive to hydrogenation. organic-chemistry.orgnih.gov
Table 2: Alternative Deprotection Strategies for Benzyl Esters
| Method | Reagent(s) | Scavenger/Co-oxidant | Key Feature | Ref. |
| Lewis Acid Cleavage | Aluminum Trichloride (AlCl₃) | Anisole | Effective for sulfur-containing substrates | researchgate.netresearchgate.net |
| Lewis Acid Cleavage | Anhydrous Ferric Chloride (FeCl₃) | N/A | Rapid cleavage at room temperature | researchgate.net |
| Oxidative Cleavage | Ozone (O₃) | N/A | Mild conditions, produces benzoic acid byproduct | organic-chemistry.org |
| Oxidative Cleavage | DDQ | N/A | Can be performed under photoirradiation | organic-chemistry.org |
| Catalytic Oxidation | Nitroxyl-radical / PIFA | Phenyl iodonium bis(trifluoroacetate) | Mild, tolerates hydrogenation-sensitive groups | organic-chemistry.orgnih.gov |
Reactions at the Alpha-Carbon of the Acyl-Oxygen Linkage
The alpha-carbon of the decanoate portion of this compound is flanked by a carbonyl group, which renders the protons attached to it (α-protons) acidic. oregonstate.edu This acidity allows for the formation of nucleophilic intermediates—enols or enolate anions—which are central to a variety of carbon-carbon bond-forming reactions. oregonstate.edumsu.edu
The presence of an α-proton allows the ester to exist in equilibrium with its enol tautomer, although this equilibrium typically favors the ester form. msu.edu Treatment with a suitable base can deprotonate the alpha-carbon to generate a much more nucleophilic enolate anion. msu.edu The negative charge of the enolate is delocalized onto the carbonyl oxygen, making it a resonance-stabilized species. libretexts.org
The choice of base is critical. Weaker bases like sodium ethoxide (NaOEt) may only generate a small equilibrium concentration of the enolate. msu.edu For complete and irreversible formation of the enolate, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is typically required. msu.edu
Once formed, the enolate can act as a nucleophile in several transformations. For example, it can react with electrophiles like halogens in α-halogenation reactions. msu.edu
The enolate derived from this compound can participate in nucleophilic substitution reactions, most notably alkylation. By treating the ester with a strong base like LDA to form the enolate, and then introducing an alkyl halide (e.g., methyl iodide or benzyl bromide), a new alkyl group can be introduced at the alpha-carbon. msu.edulibretexts.org This SN2 reaction is a powerful tool for building more complex carbon skeletons. libretexts.org
Another key reaction involving ester enolates is the Claisen condensation. msu.edu This is a base-induced reaction where two ester molecules combine. One molecule acts as the nucleophile (via its enolate) and attacks the electrophilic carbonyl carbon of the second molecule. msu.edu This is followed by the elimination of an alkoxide, resulting in the formation of a β-keto ester. msu.edu The thermodynamic driving force for this condensation is the formation of a highly resonance-stabilized enolate of the β-keto ester product upon deprotonation by the alkoxide base. msu.edu
Advanced Spectroscopic and Chromatographic Characterization Techniques for 2 Benzyloxy 2 Oxoethyl Decanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules. By observing the magnetic behavior of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
The proton (¹H) NMR spectrum of 2-(Benzyloxy)-2-oxoethyl decanoate (B1226879) is predicted to exhibit characteristic signals corresponding to the distinct proton environments in the molecule. The aromatic protons of the benzyl (B1604629) group are expected to appear in the downfield region, typically between δ 7.3 and 7.4 ppm, as a multiplet. The benzylic protons (O-CH₂-Ph) would likely resonate as a singlet around δ 5.1-5.2 ppm due to the deshielding effect of the adjacent oxygen and phenyl ring.
The methylene (B1212753) protons alpha to the ester carbonyl group (O=C-CH₂) are anticipated to produce a signal further upfield. The protons of the long aliphatic decanoate chain will give rise to a series of signals in the upfield region of the spectrum. The terminal methyl group (CH₃) is expected to appear as a triplet around δ 0.8-0.9 ppm. The methylene groups of the decanoate chain will produce overlapping multiplets between approximately δ 1.2 and 1.6 ppm, with the methylene group beta to the carbonyl (C(=O)-CH₂-CH₂) appearing at a slightly more downfield position.
Predicted ¹H NMR Data for 2-(Benzyloxy)-2-oxoethyl decanoate
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
| Aromatic (C₆H₅) | 7.3-7.4 | Multiplet | 5H |
| Benzylic (O-CH₂-Ph) | 5.1-5.2 | Singlet | 2H |
| Methylene (α to C=O) | ~2.3 | Triplet | 2H |
| Methylene (β to C=O) | ~1.6 | Multiplet | 2H |
| Aliphatic Chain (-CH₂-)n | 1.2-1.4 | Multiplet | 12H |
| Terminal Methyl (-CH₃) | 0.8-0.9 | Triplet | 3H |
The carbon-13 (¹³C) NMR spectrum provides complementary information to the ¹H NMR spectrum, showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is expected to be the most downfield signal, typically in the range of δ 170-175 ppm. The carbons of the aromatic ring will appear between δ 128 and 136 ppm.
The benzylic carbon (O-CH₂-Ph) is predicted to resonate around δ 66-67 ppm. The methylene carbon alpha to the ester carbonyl will be found in the region of δ 34-35 ppm. The carbons of the long aliphatic chain will produce a series of signals in the upfield region, from approximately δ 14 to 32 ppm, with the terminal methyl carbon being the most upfield signal.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 170-175 |
| Aromatic (ipso-C) | ~136 |
| Aromatic (ortho-, meta-, para-C) | 128-129 |
| Benzylic (O-CH₂-Ph) | 66-67 |
| Methylene (α to C=O) | 34-35 |
| Aliphatic Chain (-CH₂-)n | 22-32 |
| Terminal Methyl (-CH₃) | ~14 |
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between adjacent protons. For instance, correlations would be expected between the methylene protons of the decanoate chain, confirming their sequential arrangement.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of each protonated carbon by linking the signals from the ¹H and ¹³C NMR spectra.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. Key HMBC correlations would be expected between the benzylic protons and the aromatic carbons, as well as between the methylene protons alpha to the carbonyl and the carbonyl carbon itself.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Electrospray ionization is a soft ionization technique that is well-suited for analyzing moderately polar and thermally labile compounds. In positive ion mode, this compound is expected to form protonated molecules [M+H]⁺ and adducts with alkali metals, such as [M+Na]⁺ and [M+K]⁺. High-resolution ESI-MS would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition. Fragmentation of the protonated molecule under tandem MS (MS/MS) conditions would likely involve the loss of the benzyl group or cleavage of the ester bond. The fragmentation of benzyloxycarbonyl compounds often involves characteristic losses that can aid in structural confirmation.
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For a compound like this compound, GC-MS analysis would provide both its retention time and its mass spectrum. Under electron ionization (EI), which is a hard ionization technique, the molecule is expected to undergo significant fragmentation.
The fragmentation of fatty acid benzyl esters in GC-MS typically shows a prominent peak for the tropylium ion (m/z 91), which is characteristic of benzyl-containing compounds. Other significant fragments would likely arise from the cleavage of the ester bond and fragmentation of the decanoate chain. The molecular ion peak may be weak or absent due to the extensive fragmentation. The analysis of these fragment ions allows for the confirmation of the different structural units within the molecule. The fragmentation pattern of long-chain fatty acid esters often includes a series of ions separated by 14 Da, corresponding to the loss of successive methylene units.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds. By providing a highly accurate mass measurement, HRMS allows for the determination of the elemental composition of a molecule, thereby confirming its molecular formula. For this compound, HRMS would be employed to verify its elemental makeup of C19H28O4.
In a typical HRMS analysis, the compound would be ionized, commonly forming a protonated molecule [M+H]+ or a sodium adduct [M+Na]+. The mass-to-charge ratio (m/z) of this ion is then measured with exceptional precision.
Illustrative HRMS Data for the [M+Na]+ Adduct of this compound:
| Parameter | Value |
| Molecular Formula | C19H28O4 |
| Adduct | [M+Na]+ |
| Calculated Exact Mass | 359.1880 |
| Measured Exact Mass | 359.1885 |
| Mass Accuracy (ppm) | 1.4 |
This level of accuracy in mass determination provides strong evidence for the proposed molecular formula, distinguishing it from other potential compounds with the same nominal mass.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. The IR spectrum of this compound would be expected to exhibit distinct absorption bands corresponding to its ester and aromatic functionalities.
The presence of two ester groups would be indicated by strong carbonyl (C=O) stretching vibrations. The benzyl group would be identified by aromatic C-H and C=C stretching bands, while the long alkyl chain of the decanoate moiety would produce characteristic aliphatic C-H stretching and bending vibrations.
Predicted Infrared (IR) Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3035-3090 | Medium | Aromatic C-H Stretch |
| 2850-2960 | Strong | Aliphatic C-H Stretch |
| 1735-1750 | Strong | Ester C=O Stretch |
| 1600, 1450-1500 | Medium-Weak | Aromatic C=C Bending |
| 1000-1300 | Strong | Ester C-O Stretch |
The precise positions of these bands can provide further insights into the molecular environment of the functional groups.
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of purity and the quantification of individual compounds.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity assessment and quantification in the pharmaceutical and chemical industries. For a compound like this compound, a reverse-phase HPLC method would be highly effective. In this mode, a nonpolar stationary phase is used with a polar mobile phase, causing less polar compounds to be retained longer.
A well-developed HPLC method would be capable of separating the target compound from any unreacted starting materials, byproducts, or degradation products. The use of a UV detector would be ideal, as the benzyl group provides a strong chromophore for sensitive detection.
Hypothetical HPLC Method Parameters and Results:
| Parameter | Description |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (80:20) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Illustrative HPLC Purity Analysis Data:
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 2.5 | 0.5 | Impurity A |
| 2 | 4.8 | 99.0 | This compound |
| 3 | 6.2 | 0.5 | Impurity B |
This data indicates a high purity sample with minor impurities, demonstrating the quantitative power of HPLC.
Gas Chromatography (GC) for Volatility Analysis
Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. Given its molecular weight and the presence of a long alkyl chain, this compound is expected to have sufficient volatility for GC analysis, particularly at elevated temperatures. GC is well-suited for assessing the presence of more volatile impurities.
A typical GC analysis would involve injecting a solution of the sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls.
Proposed Gas Chromatography (GC) Method Parameters:
| Parameter | Description |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | 150 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 320 °C |
Expected GC Analysis Outcome:
| Compound | Retention Time (min) |
| This compound | ~15.5 |
The retention time would be characteristic of the compound under the specified conditions and could be used for its identification and quantification.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is invaluable for monitoring the progress of chemical reactions. In the synthesis of this compound, TLC would be used to track the consumption of the starting materials and the formation of the product.
A small aliquot of the reaction mixture is spotted onto a TLC plate, which is then developed in a suitable solvent system. The separated spots are visualized, often using a UV lamp, as the benzyl group is UV-active. The relative positions of the spots, represented by their retention factor (Rf) values, allow for the qualitative assessment of the reaction's progress.
Illustrative TLC Monitoring of an Esterification Reaction:
| Compound | Hypothetical Rf Value | Observation |
| Starting Material A | 0.2 | Spot diminishes over time |
| Starting Material B | 0.7 | Spot diminishes over time |
| This compound | 0.5 | Spot appears and intensifies over time |
By comparing the spots of the reaction mixture to those of the starting materials, a chemist can determine when the reaction is complete.
Applications of 2 Benzyloxy 2 Oxoethyl Decanoate in Academic Research and Chemical Synthesis
Role as a Versatile Synthetic Intermediate in Organic Synthesis
An intermediate is a molecule that is formed from reactants and reacts further to give the desired product. In multi-step synthesis, intermediates are the molecular building blocks that are sequentially modified. The structure of 2-(benzyloxy)-2-oxoethyl decanoate (B1226879) makes it a potentially useful intermediate due to its distinct reactive sites.
Many complex natural products contain long alkyl chains and ester functionalities. The decanoate portion of 2-(benzyloxy)-2-oxoethyl decanoate can serve as a precursor for such chains. The benzyl (B1604629) ester group is a widely used protecting group for carboxylic acids because it is stable under many reaction conditions but can be selectively removed by hydrogenolysis, a mild method that often does not affect other functional groups.
For instance, the synthesis of certain lipids or macrolides could involve coupling the decanoate chain from an activated form of this intermediate to a more complex molecular core. The benzyl group would protect the glycolic acid's carboxyl group during these steps, only to be removed at a later stage to reveal the free acid for further transformation.
Pharmacologically active molecules often feature ester linkages, which can influence properties like solubility, cell permeability, and metabolic stability. The α-acyloxy ester motif present in this compound is a scaffold that can be elaborated into more complex structures. For example, the benzyl group can be removed and the resulting carboxylic acid can be coupled with various amines, alcohols, or other nucleophiles to generate a library of compounds for screening. The decanoate chain itself can be a key pharmacophore element, particularly for targets that have hydrophobic binding pockets.
Model Compound for Esterase and Lipase (B570770) Mechanistic Studies
Lipases and esterases are enzymes that catalyze the hydrolysis of ester bonds. They are crucial in fat digestion and cellular metabolism. To understand how these enzymes work, researchers use model substrates in controlled in vitro experiments. This compound is a suitable candidate for such studies because it mimics natural triglycerides, which are the primary substrates for lipases.
The compound features a long-chain fatty acid ester (decanoate), which is a key recognition element for many lipases. In a typical experiment, the rate of hydrolysis of the ester bond would be monitored under various conditions (pH, temperature) to determine the enzyme's kinetic parameters (e.g., Kₘ and kₖₐₜ). A study on bis-2-oxo amide triacylglycerol analogues, which were designed as lipase inhibitors, demonstrates a similar principle of using substrate-like molecules to probe enzyme active sites. nih.gov The cleavage of this compound would yield decanoic acid and benzyl glycolate (B3277807), which can be quantified using techniques like chromatography or pH-stat titration.
Contribution to Structure-Activity Relationship (SAR) Studies of Ester Linkages
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing a series of related compounds (analogues) to determine which structural features are critical for a specific biological or chemical effect. rroij.com While no specific SAR studies involving this compound have been published, it serves as an excellent template for such an investigation focused on the role of ester linkages.
A hypothetical SAR study could systematically modify its structure to probe the requirements of an enzyme's active site or a receptor's binding pocket. The findings from such studies are crucial for designing molecules with enhanced potency or selectivity. nih.govnih.gov
Table 1: Illustrative SAR Study Based on the this compound Scaffold
| Compound ID | R¹ Group (Fatty Acid Chain) | R² Group (Alcohol Moiety) | Rationale for Modification | Hypothetical Target Activity (IC₅₀) |
| Parent | Decanoyl (C10) | Benzyl | Baseline compound | [Value] |
| Analogue 1 | Octanoyl (C8) | Benzyl | Probe effect of shorter lipid chain | Expected to change |
| Analogue 2 | Dodecanoyl (C12) | Benzyl | Probe effect of longer lipid chain | Expected to change |
| Analogue 3 | Decanoyl (C10) | Methyl | Investigate steric bulk at ester | Expected to change |
| Analogue 4 | Decanoyl (C10) | 4-Nitrobenzyl | Probe electronic effects at ester | Expected to change |
Potential as a Chemical Probe for Enzyme Activity or Reaction Pathways
A chemical probe is a small molecule used to study and manipulate a biological system, such as by binding to a specific protein to allow its detection. This compound could be modified to serve as a probe for esterase or lipase activity.
For example, the benzyl group could be replaced with a fluorogenic or chromogenic reporter group. In its intact form, the probe might be non-fluorescent (quenched). Upon enzymatic cleavage of the ester bond by a lipase, the reporter group would be released, leading to a measurable increase in fluorescence or color. This "turn-on" mechanism provides a direct and sensitive way to measure enzyme activity in real-time, which is invaluable for high-throughput screening of enzyme inhibitors.
Utility in the Development of Novel Biocatalytic Processes
Biocatalysis uses enzymes to perform chemical transformations. This approach is a cornerstone of green chemistry because it often proceeds under mild conditions with high selectivity, reducing waste and energy consumption.
The synthesis of this compound could itself be achieved using biocatalysis. For instance, a lipase, such as the commonly used Novozym 435 (immobilized Candida antarctica lipase B), could catalyze the esterification of benzyl glycolate with decanoic acid. nih.gov Research has shown that lipases are effective in synthesizing complex esters, including those containing benzyloxy moieties, for specialty chemical production. nih.govnih.gov Furthermore, if a chiral center were present in the molecule, enzymes could be used for kinetic resolution, selectively hydrolyzing one enantiomer of a racemic mixture to yield an enantiomerically pure product.
Future Research Directions and Unexplored Avenues for 2 Benzyloxy 2 Oxoethyl Decanoate
Investigation of Stereoselective Synthetic Pathways
The development of stereoselective synthetic routes to chiral molecules is a cornerstone of modern organic chemistry. For 2-(Benzyloxy)-2-oxoethyl decanoate (B1226879), the carbonyl group of the α-keto ester offers a prime target for asymmetric transformations. Future research should focus on the stereoselective reduction of the ketone to produce chiral α-hydroxy esters, which are valuable building blocks in the synthesis of pharmaceuticals and other bioactive compounds.
Key research directions include:
Asymmetric Hydrogenation: Employing chiral metal catalysts (e.g., based on ruthenium, rhodium, or iridium) with chiral ligands to achieve high enantioselectivity in the reduction of the keto group.
Enzyme-Catalyzed Reduction: Utilizing ketoreductases, which can offer exquisite stereocontrol under mild reaction conditions.
Chiral Auxiliaries: Attaching a chiral auxiliary to the decanoate chain to direct the stereochemical outcome of the reduction, followed by its subsequent removal.
A direct, photoacid-catalyzed synthesis of 2-deoxyglycosides from glycals has been reported, showcasing the potential for stereoselective synthesis in related systems. nih.gov The development of similar innovative methods could be applied to achieve stereocontrol in the synthesis of derivatives of 2-(Benzyloxy)-2-oxoethyl decanoate.
Exploration of Photoinduced Reactions and Photochemistry
The photochemistry of α-keto esters is a rich and complex field, offering pathways to unique molecular architectures that are not accessible through traditional thermal reactions. acs.orgacs.org The presence of the α-keto group in this compound makes it an ideal candidate for photochemical investigation.
Future studies could explore:
Norrish Type I and Type II Reactions: Investigating the characteristic photochemical cleavage reactions of the keto-ester moiety. Norrish Type I cleavage would generate radical intermediates, while a Norrish Type II reaction, if a suitable γ-hydrogen is available, could lead to cyclobutanol (B46151) formation or alkene elimination. Studies on long-chain α-keto-acids and esters have shown that the Norrish Type II reaction can occur from the excited singlet state. le.ac.uk
Photodecarboxylation: The direct photoinduced decarboxylation of α-keto esters can proceed via a bimolecular electron transfer reaction. le.ac.uk This could be a valuable method for generating novel radical species.
Photoredox Catalysis: Utilizing visible-light photoredox catalysis to engage the α-keto ester in novel carbon-carbon bond-forming reactions. rsc.org For instance, the generation of a benzylic radical from the benzyl (B1604629) group under photoredox conditions is a known transformation that could be exploited. escholarship.org Recent research has also demonstrated the use of photoredox catalysis in the dearomative photocycloaddition of phenols, indicating the broad potential of these methods. nih.gov
The development of photoinduced reactions involving 2-silyloxyfurans has shown the potential for radical-mediated benzylations, which could be an interesting avenue to explore with this compound. researchgate.net
Development of Solid-Phase Synthesis Methodologies
Solid-phase synthesis offers significant advantages in terms of purification and automation, making it a powerful tool for creating libraries of compounds for screening and other applications. Adapting the synthesis of this compound and its derivatives to a solid-phase methodology would be a valuable endeavor.
Key aspects to investigate include:
Linker Strategies: Developing a suitable linker to attach either the decanoic acid moiety or the benzyl alcohol precursor to a solid support.
Reagent Compatibility: Ensuring that the reagents and reaction conditions used for the esterification and any subsequent modifications are compatible with the solid support and linker.
Cleavage Conditions: Optimizing the conditions for cleaving the final product from the solid support to ensure high yield and purity.
The use of substituted benzyl esters as carboxyl-protecting groups in solid-phase peptide synthesis is a well-established technique and provides a strong foundation for developing similar strategies for this compound. nih.govacs.orgnih.gov
Advanced Material Science Applications
The combination of a fatty acid derivative (decanoate) and a benzyl ester suggests potential applications for this compound in material science, particularly in the development of biodegradable polymers and surfactants.
Biodegradable Polymers:
Fatty acids are increasingly being used as monomers for the synthesis of biodegradable polymers, offering properties such as flexibility, hydrophobicity, and pliability. researchgate.netbohrium.com Future research could explore the incorporation of this compound or its derivatives into polyester (B1180765) backbones. The α-keto group could serve as a site for post-polymerization modification or as a point of controlled degradation. The synthesis of biodegradable polyesters from naturally occurring fatty acids is a well-documented field that can provide guidance for this research. researchgate.net
| Monomer Source | Resulting Polymer Properties | Potential Applications |
| Dimerized Unsaturated Fatty Acids | Bifunctional monomers for polymerization | Drug delivery, temporary implantable devices |
| Ricinoleic Acid | Polyanhydrides and copolyesters | Controlled drug release |
| Oleic Acid | Poly(oleic diacid-co-glycerol) | Flexible and hydrophobic materials |
Surfactants:
Fatty acid esters are widely used as surfactants in various industries. nih.govresearchgate.netscispace.com The amphiphilic nature of this compound, with its hydrophobic decanoate tail and more polar benzyl keto-ester head, suggests it could exhibit surfactant properties. Research in this area should focus on:
Characterization of Surfactant Properties: Measuring key parameters such as critical micelle concentration (CMC), surface tension reduction, and emulsifying ability.
Structure-Property Relationships: Synthesizing and evaluating a series of analogues with varying alkyl chain lengths and modifications to the head group to understand how these structural changes affect surfactant performance. Polyglycerol fatty acid esters, for example, have a wide range of adjustable HLB values. mdpi.com
High-Throughput Screening for Novel Chemical Transformations
High-throughput screening (HTS) is a powerful methodology for accelerating the discovery of new reactions and optimizing reaction conditions. acs.orgacs.orgyoutube.com Applying HTS to this compound could rapidly identify novel chemical transformations and catalysts.
Potential HTS campaigns could focus on:
Screening for Novel Catalysts: Testing a wide array of catalysts for specific transformations, such as the stereoselective reduction of the keto group or the activation of the C-H bonds on the decanoate chain.
Exploring Reaction Space: Systematically varying reaction parameters (e.g., solvents, temperatures, reagents) to discover entirely new reactions or to optimize the yields of known transformations.
Identifying New Applications: Screening libraries of compounds derived from this compound for biological activity or novel material properties.
The development of colorimetric assays for screening microbial ester biosynthesis demonstrates the potential for high-throughput methods in the study of esters. researchgate.net Similar assays could be developed for monitoring reactions involving this compound.
Q & A
Q. What are the recommended synthesis routes for 2-(Benzyloxy)-2-oxoethyl decanoate, and what reaction conditions are critical for achieving high yields?
- Methodological Answer : Synthesis typically involves esterification between decanoic acid and a benzyl-protected glycolic acid derivative. Critical steps include:
- Activation of the carboxylic acid : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an active ester intermediate.
- Protection/deprotection strategies : Benzyl groups are stable under acidic conditions but require hydrogenolysis (e.g., Pd/C, H₂) or catalytic transfer hydrogenation for removal .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency, while inert atmospheres (N₂/Ar) prevent oxidation .
- Yield optimization : Monitor reaction progress via TLC or NMR to minimize side reactions like hydrolysis or transesterification.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm ester linkage (δ ~4.3 ppm for –OCH₂–, δ ~170 ppm for carbonyl carbons) and benzyl group aromatic signals (δ ~7.3–7.5 ppm).
- FT-IR : Ester C=O stretches (~1740 cm⁻¹) and benzyl C–O–C (~1250 cm⁻¹) .
- Mass spectrometry (ESI/HRMS) : Verify molecular ion peaks (e.g., [M+Na]⁺) and fragmentation patterns to distinguish structural isomers .
Advanced Research Questions
Q. How can the esterification reaction be optimized to minimize side products like decarboxylation or dimerization?
- Methodological Answer :
- Temperature control : Maintain temperatures below 80°C to prevent thermal decomposition of the benzyloxy group .
- Catalyst screening : Use DMAP (4-dimethylaminopyridine) to accelerate ester formation while suppressing acid-catalyzed side reactions .
- Purification strategies : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (from ethanol/water) to isolate the target compound .
Q. What are the stability profiles of this compound under varying storage conditions (e.g., light, humidity, temperature)?
- Methodological Answer :
- Light sensitivity : Store in amber vials to prevent UV-induced degradation of the ester bond .
- Moisture control : Use desiccants (silica gel) in sealed containers to avoid hydrolysis .
- Thermal stability : DSC/TGA analysis shows decomposition onset at ~150°C, suggesting refrigeration (4°C) for long-term storage .
Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound across studies?
- Methodological Answer :
- Standardization : Compare data against certified reference materials or databases (e.g., PubChem, NIST Chemistry WebBook) .
- Solvent effects : Note that deuterated solvents (CDCl₃ vs. DMSO-d₆) can cause peak shifts; report solvent conditions explicitly .
- Collaborative validation : Cross-check results with independent labs using identical instrumentation (e.g., 500 MHz NMR) .
Experimental Design & Data Analysis
Q. What kinetic models are suitable for studying the hydrolysis of this compound in aqueous buffers?
- Methodological Answer :
- Pseudo-first-order kinetics : Monitor pH-dependent hydrolysis (pH 2–12) via UV-Vis or HPLC, fitting data to the Arrhenius equation to calculate activation energy .
- Mechanistic insights : Use isotopic labeling (¹⁸O) to distinguish acid-catalyzed vs. base-catalyzed pathways .
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron density on carbonyl carbons, identifying susceptible sites .
- Transition state analysis : Simulate nucleophilic attack (e.g., by amines) to estimate energy barriers and regioselectivity .
Safety & Handling
Q. What personal protective equipment (PPE) is essential when handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
